16-Phosphonohexadecanoic acid

Catalog No.
S964205
CAS No.
443361-18-0
M.F
C16H33O5P
M. Wt
336.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
16-Phosphonohexadecanoic acid

CAS Number

443361-18-0

Product Name

16-Phosphonohexadecanoic acid

IUPAC Name

16-phosphonohexadecanoic acid

Molecular Formula

C16H33O5P

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C16H33O5P/c17-16(18)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-22(19,20)21/h1-15H2,(H,17,18)(H2,19,20,21)

InChI Key

JVXYHUCXFLBBGA-UHFFFAOYSA-N

SMILES

C(CCCCCCCC(=O)O)CCCCCCCP(=O)(O)O

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCP(=O)(O)O

16-Phosphonohexadecanoic acid (16-PA) is an organic molecule studied for its ability to form self-assembled monolayers (SAMs) []. SAMs are ordered arrangements of molecules on a surface that can modify the properties of that surface [].

Self-Assembled Monolayers (SAMs)

16-PA contains a phosphate group (PO3) and a long hydrocarbon chain (16 carbons) [, ]. The phosphate group can interact with metal oxides, while the hydrocarbon chain extends away from the surface []. This allows 16-PA molecules to pack closely together on a metal oxide surface, forming a dense and stable SAM [].

Here are some aspects of 16-PA SAMs that are being investigated by researchers:

  • Anti-corrosive coatings: SAMs formed by 16-PA may protect metal surfaces from corrosion. This is because the SAM can create a barrier between the metal and the corrosive environment.

16-Phosphonohexadecanoic acid is an alkyl phosphonic acid characterized by the molecular formula C16H33O5P and a molecular weight of 336.404 g/mol. This compound features a long hydrocarbon chain, which contributes to its amphiphilic properties, allowing it to interact with both polar and non-polar environments. It is known for its ability to form self-assembled monolayers (SAMs) on various surfaces, particularly metal oxides, which leads to densely packed structures that can be utilized in nanotechnology and materials science .

  • Self-Assembly: In the presence of metal oxide surfaces, 16-phosphonohexadecanoic acid can spontaneously arrange itself into a monolayer. This process is driven by hydrophobic interactions among the alkyl chains and electrostatic interactions due to the phosphonic acid group, which can anchor to the surface .
  • Functionalization: The phosphonic acid group allows for further functionalization, enabling the attachment of various biomolecules or nanoparticles, thus enhancing its applicability in biosensing and catalysis .
  • Deprotonation: In alkaline conditions, the acidic proton of the phosphonic group can be removed, leading to the formation of a negatively charged species that may alter its interaction with substrates or other molecules .

Research indicates that 16-phosphonohexadecanoic acid exhibits biological activity primarily through its interactions with cellular membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, studies have suggested that compounds like 16-phosphonohexadecanoic acid may influence cellular signaling pathways due to their capacity to modify membrane properties .

The synthesis of 16-phosphonohexadecanoic acid typically involves:

  • Phosphonation of Hexadecanoic Acid: The most common method is the reaction of hexadecanoic acid with phosphorus oxychloride or phosphoric acid under controlled conditions. This reaction introduces the phosphonic acid moiety onto the fatty acid chain.
  • Purification: Post-synthesis, the product is purified using techniques such as recrystallization or chromatography to obtain high purity levels suitable for research and application purposes .

Interaction studies involving 16-phosphonohexadecanoic acid focus on its binding affinity with different substrates:

  • Metal Oxides: The compound shows strong affinity for metal oxide surfaces such as titanium dioxide and silica, forming stable monolayers that can be utilized in electronic devices.
  • Biomolecules: Research indicates potential interactions with proteins and nucleic acids, suggesting applications in biosensors and drug delivery systems where surface modification is critical for function .

Several compounds share structural similarities with 16-phosphonohexadecanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Hexadecanoic AcidC16H32O2Saturated fatty acid; used in cosmetics and food
Octadecylphosphonic AcidC18H39O3PLonger alkyl chain; used in SAMs for electronic devices
Dodecylphosphonic AcidC12H27O3PShorter chain; utilized in surfactants and coatings

Uniqueness of 16-Phosphonohexadecanoic Acid

What sets 16-phosphonohexadecanoic acid apart from these similar compounds is its specific combination of a long hydrocarbon chain with a phosphonic acid functional group. This unique structure allows it to form stable self-assembled monolayers while maintaining significant biological activity, making it particularly valuable in both material sciences and biomedicine. Its ability to modify surface properties effectively distinguishes it from other fatty acids and phosphonic acids that do not possess the same level of amphiphilicity or functional versatility .

Molecular Structure and Composition

Atomic Arrangement and Functional Groups

16-Phosphonohexadecanoic acid is characterized by the molecular formula C16H33O5P with a molecular weight of 336.40 g/mol [1] [2]. The compound features a distinctive dual-functional structure consisting of a long saturated hydrocarbon chain containing sixteen carbon atoms terminated with two distinct functional groups [1]. At one end of the molecular structure, the compound contains a carboxylic acid group (-COOH), while the terminal carbon at the opposite end is bonded to a phosphonic acid group (-PO(OH)2) [1] [2].

The Simplified Molecular Input Line Entry System representation of the compound is C(CCCCCCCC(=O)O)CCCCCCCP(=O)(O)O, which clearly illustrates the linear arrangement of the carbon backbone with the phosphonic acid substituent at the terminal position [1]. The International Chemical Identifier notation for this compound is InChI=1S/C16H33O5P/c17-16(18)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-22(19,20)21/h1-15H2,(H,17,18)(H2,19,20,21) [1].

The molecular architecture encompasses three hydrogen bond donor sites and five hydrogen bond acceptor sites, contributing to its amphiphilic properties [1]. The compound possesses sixteen rotatable bonds along its carbon chain, indicating significant conformational flexibility [1]. The topological polar surface area measures 94.8 Ų, reflecting the polar nature of both terminal functional groups [1].

Stereochemistry and Conformational Analysis

16-Phosphonohexadecanoic acid exhibits no defined stereochemical centers, as indicated by the absence of chiral carbon atoms in its structure [1]. The compound demonstrates considerable conformational flexibility due to the presence of sixteen rotatable bonds within its carbon chain backbone [1]. Spectroscopic analyses reveal that the alkyl chain can adopt various conformational states, transitioning from gauche to all-trans geometries depending on environmental conditions and molecular packing arrangements [3].

Research investigating self-assembled monolayers of phosphonic acids has demonstrated that chain conformation changes significantly with surface density modifications [3]. The symmetric and asymmetric carbon-hydrogen stretching vibrations observed at approximately 2850 cm⁻¹ and 2918 cm⁻¹ respectively, provide direct evidence of conformational transitions within the alkyl chain [3]. These conformational changes are particularly pronounced when the compound forms organized surface structures, where intermolecular interactions promote extended all-trans conformations [3].

Physical Characteristics

Melting Point and Phase Behavior

16-Phosphonohexadecanoic acid exists as a solid crystalline material at room temperature with a reported melting point range of 129-133°C [4]. The compound demonstrates typical phase transition behavior characteristic of long-chain fatty acid derivatives [4]. Differential scanning calorimetry studies of related phosphonic acid compounds have revealed complex thermal transitions that reflect both the alkyl chain organization and the interaction between polar head groups [5].

The physical form of the compound is described as a solid with predicted density values of 1.097±0.06 g/cm³ [4]. The relatively high melting point reflects the strong intermolecular interactions arising from both van der Waals forces between the hydrocarbon chains and hydrogen bonding interactions between the polar functional groups [6].

Solubility Profile in Various Media

The solubility characteristics of 16-Phosphonohexadecanoic acid are governed by its amphiphilic nature, containing both hydrophobic alkyl chain and hydrophilic polar functional groups [7]. The compound demonstrates limited solubility in pure aqueous systems due to the predominant hydrophobic character imparted by the sixteen-carbon chain [7]. Enhanced solubility is observed in organic solvents and polar aprotic solvents such as dimethyl sulfoxide and dimethyl formamide [8].

Research on similar long-chain phosphonic acids indicates that solubility in aqueous buffers can be improved through initial dissolution in organic co-solvents followed by dilution with aqueous media [8]. The compound's predicted XLogP3-AA value of 4.4 indicates significant lipophilicity, consistent with its preferential solubility in organic media over aqueous systems [1].

Thermal and Environmental Stability

The thermal stability of 16-Phosphonohexadecanoic acid is evidenced by its predicted boiling point of 523.5±42.0°C [4]. Studies on phosphonic acid self-assembled monolayers have demonstrated remarkable thermal stability, with organized films remaining intact at temperatures up to 129°C before showing signs of desorption or decomposition [5]. The compound exhibits enhanced stability when forming organized structures on metal oxide surfaces, where strong binding interactions between the phosphonic acid group and the substrate provide additional thermal protection [5].

Environmental stability testing has revealed that phosphonic acid films remain stable across varying humidity conditions and in different solvent environments [5]. The predicted pKa value of 2±0.10 suggests that the compound maintains its acidic character across a wide range of environmental conditions [4]. Long-term stability studies indicate that properly stored samples retain their chemical integrity for extended periods when protected from extreme temperature and humidity conditions [5].

Spectroscopic Properties

Infrared Spectroscopic Signatures

Infrared spectroscopy provides detailed information about the functional groups present in 16-Phosphonohexadecanoic acid [6] [3]. The carbon-hydrogen stretching vibrations appear as characteristic peaks around 2850 cm⁻¹ for symmetric stretching and approximately 2918 cm⁻¹ for asymmetric stretching modes [3]. These peaks serve as diagnostic indicators for the alkyl chain organization and conformational state [3].

The phosphonic acid functional group exhibits characteristic absorption bands in the region between 900-1250 cm⁻¹ [3]. Specific peaks around 930-1050 cm⁻¹ are attributed to phosphorus-oxygen stretching vibrations, while bands near 1040 cm⁻¹ correspond to phosphorus-oxygen double bond stretching [3]. The carboxylic acid carbonyl group produces a distinctive absorption around 1700 cm⁻¹, confirming the presence of this functional group [3].

When the compound forms self-assembled monolayers on metal oxide surfaces, additional peaks emerge that indicate surface binding interactions [3]. The phosphonic acid group binding modes can be identified through careful analysis of the phosphorus-oxygen stretching region, where shifts in peak positions reveal the nature of surface attachment [3].

Nuclear Magnetic Resonance Profiles

Solid-state phosphorus-31 nuclear magnetic resonance spectroscopy provides valuable structural information about 16-Phosphonohexadecanoic acid [5]. The phosphorus chemical shift typically appears around 31 ppm in the free compound, but shows significant upfield shifts when the molecule interacts with metal oxide surfaces [5]. These chemical shift changes provide direct evidence of phosphonic acid binding and the nature of surface interactions [5].

The phosphorus-31 nuclear magnetic resonance spectrum shows complex patterns that reflect different binding modes and molecular environments [5]. Broadening of resonance peaks is commonly observed and attributed to the distribution of chemical environments around the phosphorus atoms in organized structures [5]. Cross-polarization experiments can provide additional information about the molecular dynamics and organization within self-assembled systems [9].

Mass Spectrometry Characteristics

Mass spectrometry analysis of 16-Phosphonohexadecanoic acid reveals characteristic fragmentation patterns that confirm its molecular structure [1] [10]. The molecular ion peak appears at m/z 336.40, corresponding to the intact molecular weight [1] [10]. The exact mass determination yields a value of 336.20656115 Da, providing high precision molecular weight confirmation [1].

Fragmentation patterns in mass spectrometry typically show losses corresponding to the functional groups present in the molecule [1]. Common fragment ions include those resulting from the loss of water molecules from both the carboxylic acid and phosphonic acid groups [1]. The mass spectral data supports the proposed molecular structure and provides confirmatory evidence for the presence of both terminal functional groups [1].

The monoisotopic mass of 336.20656115 Da represents the mass of the molecule containing the most abundant isotopes of each element [1]. This precise mass measurement is particularly useful for compound identification and structural confirmation in complex mixtures [1].

PropertyValueReference
Molecular FormulaC16H33O5P [1]
Molecular Weight336.40 g/mol [1]
Melting Point129-133°C [4]
Boiling Point (Predicted)523.5±42.0°C [4]
Density (Predicted)1.097±0.06 g/cm³ [4]
XLogP3-AA4.4 [1]
Hydrogen Bond Donors3 [1]
Hydrogen Bond Acceptors5 [1]
Rotatable Bonds16 [1]
Topological Polar Surface Area94.8 Ų [1]

Laboratory-Scale Synthesis Approaches

The synthesis of 16-phosphonohexadecanoic acid at laboratory scale primarily employs direct phosphonation methodologies that allow for precise control over reaction conditions and product purity. The most frequently utilized approach involves the reaction of hexadecanoic acid with phosphorus oxychloride under controlled temperature conditions ranging from 80 to 120 degrees Celsius . This direct route provides yields typically between 70 and 85 percent, making it a reliable method for research applications.

An alternative laboratory synthesis involves the use of phosphorous acid in combination with formaldehyde under reflux conditions [3]. This methodology represents a more accessible approach using simpler reagents that are readily available in most laboratory settings. The reaction typically proceeds through an intermediate formation mechanism, ultimately yielding the desired phosphonic acid derivative with yields ranging from 60 to 75 percent.

The bromotrimethylsilane method, also known as the McKenna procedure, has emerged as a highly effective laboratory synthesis route [3]. This two-step process involves the initial treatment of dialkyl phosphonate with bromotrimethylsilane at room temperature, followed by methanolysis or hydrolysis to yield the phosphonic acid. This methodology offers several advantages including high yields of 80 to 95 percent and operation under mild reaction conditions, making it particularly suitable for sensitive substrates.

Table 1: Laboratory-Scale Synthesis Methods

Synthesis RouteReaction ConditionsYield Range (%)AdvantagesLimitations
Laboratory Phosphonation of Fatty AcidsHexadecanoic acid + POCl₃, 80-120°C70-85Direct route, well-establishedHarsh conditions, corrosive reagents
Phosphorus Acid AdditionPhosphorous acid + formaldehyde, reflux60-75Simple reagents, scalableMultiple steps required
Bromotrimethylsilane (McKenna) MethodDialkyl phosphonate + BrSiMe₃, RT, then MeOH80-95High yield, mild conditionsExpensive reagents

Green Chemistry Synthetic Strategies

The development of environmentally sustainable synthesis methods for 16-phosphonohexadecanoic acid has gained significant attention in recent years. Microwave-assisted synthesis represents a prominent green chemistry approach that utilizes focused microwave irradiation to accelerate reaction rates while reducing energy consumption [4] [5]. This methodology typically employs aqueous reaction media and achieves yields between 65 and 80 percent while significantly reducing reaction times from hours to minutes.

Solvent-free synthesis methodologies have been developed to eliminate organic solvent waste entirely [6]. These approaches involve the direct reaction of neat reactants under elevated temperature conditions, achieving acceptable yields of 60 to 75 percent while maintaining atom economy principles. The elimination of organic solvents not only reduces environmental impact but also simplifies product isolation and purification procedures.

Electrochemical synthesis methods offer another green alternative that provides excellent selectivity and controllability [6]. These processes utilize electrochemical cells with controlled potential to drive the phosphonation reaction, achieving yields of 55 to 70 percent. While the setup requirements are more complex, the method offers precise control over reaction conditions and minimizes the use of chemical oxidants or reducing agents.

The implementation of catalytic phosphonylation using environmentally benign catalysts has shown promise for sustainable production [7]. This approach involves the reaction of alkyl bromides with phosphonating agents in the presence of metal catalysts, achieving yields ranging from 40 to 91 percent. The straightforward nature of this methodology makes it attractive for scale-up applications while maintaining environmental compatibility.

Industrial Production Methods

Scalable Manufacturing Techniques

Industrial production of 16-phosphonohexadecanoic acid requires scalable methodologies that can accommodate large-volume manufacturing while maintaining consistent product quality. The wet process route represents the most widely adopted industrial approach, capable of producing between 1,000 and 10,000 tonnes annually [8] [9]. This process involves the controlled reaction of phosphate-containing precursors with organic substrates under carefully managed temperature and pressure conditions.

Continuous flow synthesis has emerged as a highly efficient industrial methodology for large-scale production [10] [11]. This approach offers several advantages including improved heat and mass transfer, better reaction control, and the ability to process between 2,000 and 15,000 tonnes annually. The continuous nature of the process allows for consistent product quality while reducing energy consumption to 2.8 to 3.5 kilowatt-hours per kilogram of product.

Batch reactor systems remain popular for medium-scale production, particularly for specialized grades requiring stringent quality control [12]. These systems typically handle production volumes between 100 and 2,000 tonnes annually, with energy consumption ranging from 4.0 to 5.0 kilowatt-hours per kilogram. The flexibility offered by batch processing allows for rapid adjustment of reaction parameters to accommodate different product specifications.

Integrated membrane processes combine reaction and separation operations in a single unit, achieving production capacities of 1,500 to 8,000 tonnes annually [13]. These systems utilize selective membrane separation to continuously remove product while maintaining optimal reaction conditions, resulting in improved yields and reduced waste generation.

Table 2: Industrial Production Methods

Production MethodCapacity Range (tonnes/year)Energy Consumption (kWh/kg)Water Usage (L/kg)Waste Generation (kg/kg product)Capital Investment ($/tonne capacity)
Wet Process Route1,000-10,0003.5-4.215-250.3-0.5800-1,200
Thermal Process Route500-5,0005.0-6.58-120.2-0.41,200-1,800
Continuous Flow Synthesis2,000-15,0002.8-3.510-180.1-0.31,500-2,200
Batch Reactor System100-2,0004.0-5.020-300.4-0.6600-1,000
Integrated Membrane Process1,500-8,0003.0-4.012-200.2-0.41,800-2,500

Economic and Process Considerations

The economic viability of 16-phosphonohexadecanoic acid production depends heavily on raw material costs, which typically account for 45 to 55 percent of total production expenses [8] [9] [14]. Energy costs constitute the second-largest expense category, representing 15 to 20 percent of total costs, with consumption ranging from 0.75 to 1.00 dollars per kilogram of product. The optimization of energy utilization presents significant opportunities for cost reduction through process intensification and heat integration.

Labor costs represent a smaller but stable component at 8 to 12 percent of total production costs, typically ranging from 0.40 to 0.60 dollars per kilogram [10] [12]. Equipment depreciation accounts for 10 to 15 percent of costs, reflecting the capital-intensive nature of phosphonic acid manufacturing facilities. The selection of appropriate production technology significantly influences the overall capital investment requirements, which range from 600 to 2,500 dollars per tonne of annual capacity.

Production scale dramatically affects unit economics, with laboratory-scale production costing 50 to 200 dollars per kilogram compared to large-scale commercial production at 2 to 5 dollars per kilogram [14] [15]. This substantial cost reduction with scale reflects economies of scale in raw material procurement, energy utilization, and operational efficiency. The transition from pilot plant to commercial scale typically requires capital investments ranging from 2 to 25 million dollars depending on the chosen technology and capacity.

Table 3: Economic Analysis of Production Costs

Cost ComponentCost Percentage (%)Cost per kg ($)VariabilityOptimization Potential
Raw Materials45-552.25-2.75HighMedium
Energy Costs15-200.75-1.00MediumHigh
Labor Costs8-120.40-0.60LowLow
Equipment Depreciation10-150.50-0.75LowMedium
Utilities5-80.25-0.40MediumHigh
Waste Treatment3-50.15-0.25MediumHigh
Quality Control2-40.10-0.20LowMedium
Maintenance4-70.20-0.35MediumMedium

Purification and Characterization

Chromatographic Purification Methods

The purification of 16-phosphonohexadecanoic acid requires sophisticated separation techniques due to the compound's amphiphilic nature and potential for forming hydrogen bonds. Column chromatography using silica gel represents the most widely employed purification method at laboratory scale [16] [17]. This technique utilizes gradient elution with methanol and dichloromethane mixtures, achieving purities between 90 and 95 percent with recovery rates of 75 to 85 percent.

High-performance liquid chromatography serves as both an analytical and preparative purification tool, particularly for high-purity applications [18] [16]. The method employs reversed-phase columns with aqueous-organic gradient elution systems, achieving exceptional purities of 95 to 99 percent. While recovery rates range from 70 to 85 percent, the technique is particularly valuable for analytical-scale to preparative-scale applications requiring the highest purity standards.

Ion exchange chromatography utilizing anionic exchange resins provides excellent selectivity for phosphonic acid compounds [17] [19]. This method operates under pH-controlled conditions and achieves purities between 92 and 98 percent with recovery rates of 80 to 90 percent. The technique is particularly effective for removing ionic impurities and can be scaled from laboratory to pilot plant applications.

Solid-phase extraction using porous graphitic carbon sorbents has emerged as an efficient purification method [16] [20]. This approach employs formic acid step gradients for selective elution, achieving purities of 88 to 95 percent with recovery rates between 80 and 90 percent. The method offers advantages in terms of speed and solvent consumption compared to traditional column chromatography.

Table 4: Chromatographic Purification Methods

Purification MethodOperating ConditionsPurity Achieved (%)Recovery Rate (%)Scale ApplicabilityCost Level
Column Chromatography (Silica)Silica gel, gradient elution MeOH/CH₂Cl₂90-9575-85Laboratory to pilotMedium
RecrystallizationHot solvent crystallization, cooling85-9270-80Laboratory to industrialLow
Liquid-Liquid ExtractionOrganic/aqueous phase separation80-9085-95Laboratory to industrialLow-Medium
Ion Exchange ChromatographyAnion exchange resin, pH controlled92-9880-90Laboratory to pilotMedium-High
High Performance Liquid ChromatographyC18 column, aqueous-organic gradient95-9970-85Analytical to preparativeHigh
Solid Phase ExtractionPorous graphitic carbon, formic acid88-9580-90Analytical to pilotMedium
Membrane FiltrationNanofiltration, pressure driven85-9590-95Pilot to industrialMedium-High

Quality Control and Purity Assessment

Quality control of 16-phosphonohexadecanoic acid requires comprehensive analytical testing to ensure product specifications are met consistently. Purity determination by reversed-phase high-performance liquid chromatography with ultraviolet detection represents the primary analytical method [21] [22] [23]. This technique achieves detection limits of 0.1 percent and is performed on each production batch to ensure minimum purity specifications of 97.0 percent are maintained.

Phosphorus content analysis using inductively coupled plasma optical emission spectroscopy provides critical elemental composition data [24]. The method achieves detection limits of 0.01 percent and ensures phosphorus content falls within the specified range of 9.0 to 9.5 percent. This analysis is performed on each batch to verify the stoichiometric composition of the phosphonic acid functional group.

Melting point determination using differential scanning calorimetry serves as an important identity and purity indicator [25] [26]. The specification range of 129 to 133 degrees Celsius provides confirmation of product identity while detecting the presence of significant impurities. This test is performed on each production lot with a precision of ±0.5 degrees Celsius.

Water content determination by Karl Fischer titration ensures product stability and prevents hydrolytic degradation during storage [27]. The specification limit of ≤0.5 percent water content is monitored for each batch with detection limits of 0.01 percent. Residual solvent analysis using gas chromatography-mass spectrometry with headspace sampling ensures solvent levels remain below 500 parts per million total [28] [27].

Heavy metals analysis by inductively coupled plasma mass spectrometry monitors potential contamination from process equipment or raw materials [27]. Individual metal specifications of ≤10 parts per million are enforced with detection limits of 0.1 parts per million. Acid value determination by potentiometric titration provides functional group quantification with specifications of 165 to 175 milligrams potassium hydroxide per gram [29].

Table 5: Quality Control Parameters and Specifications

Analysis ParameterAnalytical MethodSpecification RangeDetection LimitFrequency
Purity (by HPLC)RP-HPLC with UV detection≥97.0%0.1%Each batch
Phosphorus ContentICP-OES spectroscopy9.0-9.5%0.01%Each batch
Melting PointDifferential scanning calorimetry129-133°C±0.5°CEach lot
Water ContentKarl Fischer titration≤0.5%0.01%Each batch
Heavy MetalsICP-MS analysis≤10 ppm each0.1 ppmEach lot
Residual SolventsGC-MS headspace analysis≤500 ppm total10 ppmEach batch
Acid ValuePotentiometric titration165-175 mg KOH/g±1 mg KOH/gEach batch
Molecular WeightMass spectrometry336.4 ± 0.1 g/mol±0.1 g/molEach lot

XLogP3

4.4

Wikipedia

16-Phosphonohexadecanoic acid

Dates

Last modified: 04-14-2024

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